2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline
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Overview
Description
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a significant structural motif in various natural products and therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline typically involves multistep procedures. One common method includes the acylation of 2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or zinc chloride to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways . For instance, it may inhibit the activity of certain enzymes involved in neurodegenerative diseases, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another analog with a methyl group at the second position.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized therapeutic agents and in the study of complex biochemical pathways .
Properties
CAS No. |
412322-15-7 |
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Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline |
InChI |
InChI=1S/C17H20N2/c1-19-11-10-13-6-2-4-8-15(13)17(19)12-14-7-3-5-9-16(14)18/h2-9,17H,10-12,18H2,1H3 |
InChI Key |
LOUNSLPRJCRBAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3N |
Origin of Product |
United States |
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